molecular formula C12H10AsNO4 B14717108 (4-Nitrophenyl)phenylarsinic acid CAS No. 18789-52-1

(4-Nitrophenyl)phenylarsinic acid

Cat. No.: B14717108
CAS No.: 18789-52-1
M. Wt: 307.13 g/mol
InChI Key: CTVQQOMIWQWNNM-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)phenylarsinic acid is an organoarsenic compound characterized by a phenyl group and a 4-nitrophenyl group bonded to an arsenic center. Structurally, it belongs to the class of substituted phenylarsinic acids, where the nitro group (-NO₂) at the para position of one phenyl ring influences its chemical reactivity, stability, and biological interactions. Historically, phenylarsenic compounds were developed as chemical warfare agents (CWAs), such as Clark I and Adamsite, during World Wars I and II . Post-war disposal practices led to environmental contamination, with degradation products like diphenylarsinic acid (DPAA) and phenylarsonic acid detected in soil and groundwater .

Synthetic routes for nitro-substituted phenylarsinic acids often involve the Bart-Schmidt reaction, where chloro-nitroanilines are treated with arsenic trioxide under alkaline conditions. For example, 3-chloro-4-nitroaniline reacts to form 3-chloro-4-nitrophenylarsinic acid, which can undergo further hydrolysis or reduction to yield hydroxyl or amino derivatives .

Properties

CAS No.

18789-52-1

Molecular Formula

C12H10AsNO4

Molecular Weight

307.13 g/mol

IUPAC Name

(4-nitrophenyl)-phenylarsinic acid

InChI

InChI=1S/C12H10AsNO4/c15-13(16,10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(17)18/h1-9H,(H,15,16)

InChI Key

CTVQQOMIWQWNNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)phenylarsinic acid typically involves the reaction of phenylarsenic acid with 4-nitrophenyl derivatives under controlled conditions. One common method includes the use of 4-nitrophenyl chloroformate and phenylarsenic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of (4-Nitrophenyl)phenylarsinic acid.

Industrial Production Methods

Industrial production of (4-Nitrophenyl)phenylarsinic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)phenylarsinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic(V) derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming (4-Aminophenyl)phenylarsinic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Arsenic(V) derivatives.

    Reduction: (4-Aminophenyl)phenylarsinic acid.

    Substitution: Various substituted phenylarsinic acids depending on the nucleophile used.

Scientific Research Applications

(4-Nitrophenyl)phenylarsinic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)phenylarsinic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The phenylarsinic moiety can also bind to specific sites on proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylarsinic Acids

a) Phenylarsonic Acid (C₆H₅AsO₃H₂)
  • Structure : A single phenyl group bonded to arsenic.
  • Properties : Less polar than nitro-substituted analogs due to the absence of electron-withdrawing groups.
b) 4-Nitrophenylarsonic Acid (NO₂-C₆H₄-AsO₃H₂)
  • Structure : A nitro group at the para position of the phenyl ring.
  • Properties : Enhanced acidity and reactivity compared to phenylarsonic acid due to the nitro group’s electron-withdrawing effect.
  • Detection : Identified in environmental samples using capillary electrophoresis (CE) with UV detection, alongside other arsenic species like dimethylarsinic acid (DMA) and roxarsone .
c) Diphenylarsinic Acid (DPAA, (C₆H₅)₂AsO₂H)
  • Structure : Two phenyl groups bonded to arsenic.
  • Toxicity : Exhibits neurotoxic effects in vitro, inhibiting neurite extension in human neuroblastoma cells at concentrations ~1000× higher than methylmercury .
  • Environmental Fate : Forms under anaerobic conditions via microbial transformation of phenylarsenic CWAs in sediments .

Nitro-Substituted Organoarsenicals

a) 4-Amino-3-hydroxyphenylarsinic Acid
  • Structure: Amino (-NH₂) and hydroxyl (-OH) substituents on the phenyl ring.
  • Synthesis : Derived from reduction of nitro precursors (e.g., 3-chloro-4-nitrophenylarsinic acid) using dextrose or ferrous sulfate .
  • Applications: Historically investigated for trypanocidal activity, though less potent than modern therapeutics .
b) Roxarsone (4-Hydroxy-3-nitrobenzenearsonic Acid)
  • Structure : Hydroxy and nitro groups on adjacent positions of the benzene ring.
  • Use: Widely used as a poultry feed additive; metabolizes into inorganic arsenic in the environment, raising contamination concerns .

Comparative Data Table

Compound Structure Toxicity (Relative) Environmental Persistence Key Applications/Impacts
(4-Nitrophenyl)phenylarsinic acid (NO₂-C₆H₄)(C₆H₅)AsO₂H Moderate High (resists hydrolysis) Byproduct of CWA degradation
Phenylarsonic acid C₆H₅AsO₃H₂ Low Moderate Historical CWA precursor
4-Nitrophenylarsonic acid NO₂-C₆H₄-AsO₃H₂ Moderate-High High Environmental contaminant
Diphenylarsinic acid (DPAA) (C₆H₅)₂AsO₂H Moderate (neurotoxic) High Neurotoxin in groundwater
Roxarsone HO-C₆H₃(NO₂)-AsO₃H₂ Low (degrades to As(V)) Moderate Poultry feed additive

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